molecular formula C29H20N2O4 B11575122 1-[3-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11575122
M. Wt: 460.5 g/mol
InChI Key: IXZUTVPFYREDAB-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS: 627050-12-8) is a structurally complex heterocyclic compound with a molecular formula of C₂₉H₂₀N₂O₄ and a molecular weight of 460.489 g/mol . The molecule features a chromeno[2,3-c]pyrrole-3,9-dione core fused with a 3-(benzyloxy)phenyl group at position 1 and a pyridin-2-yl substituent at position 2. This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .

The benzyloxy and pyridine substituents contribute to its unique electronic and steric properties, making it a candidate for further functionalization or biological evaluation.

Properties

Molecular Formula

C29H20N2O4

Molecular Weight

460.5 g/mol

IUPAC Name

1-(3-phenylmethoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H20N2O4/c32-27-22-13-4-5-14-23(22)35-28-25(27)26(31(29(28)33)24-15-6-7-16-30-24)20-11-8-12-21(17-20)34-18-19-9-2-1-3-10-19/h1-17,26H,18H2

InChI Key

IXZUTVPFYREDAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3C4=C(C(=O)N3C5=CC=CC=N5)OC6=CC=CC=C6C4=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[3-(benzyloxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the chromeno-pyrrole core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the benzyloxy group: This step may involve the use of benzyl halides and suitable base catalysts to attach the benzyloxy group to the phenyl ring.

    Attachment of the pyridinyl group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using pyridinyl boronic acids or halides.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-[3-(benzyloxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced with other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(benzyloxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-[3-(benzyloxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Reactivity : Electron-withdrawing groups (e.g., fluorine in AV-C) enhance electrophilic reactivity, facilitating downstream functionalization .
  • Biological Activity Correlations : Thiadiazole (AV-C) and morpholine () moieties are associated with antiviral and CNS-targeting activities, respectively.
  • Synthetic Flexibility : The multicomponent approach allows modular substitution, enabling libraries of >200 derivatives for high-throughput screening .

Pharmacological and Functional Comparisons

While the target compound’s biological profile remains under investigation, its analogs provide critical insights:

Antiviral Activity

  • AV-C : Induces TRIF-dependent innate immune responses, suppressing Zika (EC₅₀ = 0.5 μM) and Chikungunya viruses (EC₅₀ = 1 μM) in human cells. Mechanism involves ISRE-dependent luciferase activation (8-fold induction at 10 μM) .

Receptor Targeting

  • NCGC00538279 : Binds selectively to GHSR1a (Kᵢ = 120 nM), with biased agonism for β-arrestin signaling over calcium mobilization .
  • Target Compound : Pyridine substituents may favor interactions with kinase or GPCR targets, though empirical validation is needed.

Physicochemical Properties

  • Lipophilicity : The target compound’s benzyloxy group increases logP (~3.5 predicted) compared to hydroxyl/morpholine analogs (logP ~2.0–2.5) .
  • Solubility : Morpholine-containing derivatives exhibit improved aqueous solubility (>50 μM) compared to benzyloxy/pyridine analogs .

Biological Activity

1-[3-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound belongs to the class of chromeno[2,3-c]pyrroles, which have been studied for various biological effects including antioxidant and antimicrobial properties.

Chemical Structure and Properties

The compound's structure can be outlined as follows:

  • Molecular Formula : C20H18N2O3
  • Molecular Weight : 334.37 g/mol

The structural representation highlights the presence of a chromene core fused with a pyrrole ring, which is essential for its biological activity.

Antioxidant Activity

Research indicates that derivatives of the chromeno[2,3-c]pyrrole scaffold exhibit significant antioxidant properties. A study demonstrated that these compounds could effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly valuable in preventing cellular damage linked to various diseases such as cancer and neurodegenerative disorders .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 3.12 to 12.5 μg/mL, indicating that the compound is more effective than some standard antibiotics .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes associated with disease pathways. Notably, it has shown potential as an inhibitor of the Main protease (Mpro) of SARS-CoV-2, suggesting its relevance in antiviral drug development .

Table of Biological Activities

Activity Target Effect Reference
AntioxidantFree radicalsScavenging activity
AntimicrobialBacteria (S. aureus, E. coli)MIC: 3.12 - 12.5 μg/mL
Enzyme InhibitionSARS-CoV-2 MproPotent inhibitor

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, the antioxidant efficacy of the compound was tested against standard antioxidants like ascorbic acid. The results indicated that the compound exhibited a comparable reduction in oxidative stress markers in cell cultures exposed to oxidative agents.

Case Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests were conducted using disc diffusion methods on various bacterial strains. The results confirmed that the compound's activity was significantly higher than that of conventional antibiotics like ampicillin and tetracycline.

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